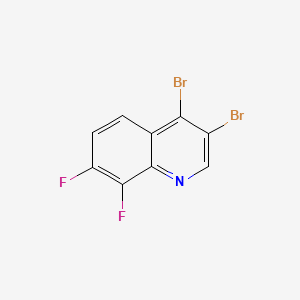

3,4-Dibromo-7,8-difluoroquinoline

Description

Contextual Significance of Polyhalogenated Quinoline (B57606) Frameworks in Organic Synthesis and Medicinal Chemistry Research

Polyhalogenated quinoline frameworks are of considerable interest to the scientific community due to their versatile chemical reactivity and diverse biological activities. In organic synthesis, the presence of multiple halogen atoms at various positions on the quinoline ring system provides a rich platform for further functionalization. These halogens can be selectively substituted or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of substituents. researchgate.net This modular approach allows for the construction of complex molecular architectures and libraries of compounds for screening purposes. nih.govbeilstein-journals.org

From a medicinal chemistry perspective, quinoline derivatives have a long history of therapeutic importance, with well-known examples including their use as antimalarial, antibacterial, and anticancer agents. beilstein-journals.orgresearchgate.netresearchgate.net The introduction of halogens can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. For instance, fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. The specific pattern of halogenation can fine-tune the biological activity, leading to the development of more potent and selective therapeutic agents. scispace.com The study of polyhalogenated quinolines is driven by the prospect of discovering new drugs with improved efficacy and novel mechanisms of action. nih.govacs.orgacs.org

Theoretical and Experimental Rationale for Research on Perhalogenated Aromatic Systems

The investigation of perhalogenated aromatic systems, where all hydrogen atoms on an aromatic ring are replaced by halogens, is underpinned by both theoretical and experimental considerations. Theoretically, the high degree of halogenation dramatically alters the electronic properties of the aromatic ring. researchgate.net The strong electron-withdrawing nature of halogens, such as fluorine and chlorine, renders the aromatic system electron-deficient. nih.govbeilstein-journals.org This heightened electrophilicity makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a powerful tool for the synthesis of polysubstituted aromatic compounds. nih.govbeilstein-journals.orgsemanticscholar.org

Experimentally, the unique reactivity of perhalogenated systems has been exploited to develop novel synthetic methodologies. nih.govbeilstein-journals.org For example, the regioselectivity of nucleophilic substitution can often be controlled by the nature of the halogen and the reaction conditions, allowing for the stepwise and selective introduction of different functional groups. nih.govbeilstein-journals.org Furthermore, the steric and electronic effects of the halogen atoms can influence the conformation and stability of the resulting molecules, which is of particular interest in materials science and supramolecular chemistry. mdpi.comacs.org The study of these systems pushes the boundaries of our understanding of aromaticity and chemical reactivity. libretexts.orgwikipedia.orgmdpi.com

Structural Specificity and Positional Halogenation of 3,4-Dibromo-7,8-difluoroquinoline within Heterocyclic Chemistry

The specific structure of this compound, with bromine atoms on the pyridine (B92270) ring and fluorine atoms on the benzene (B151609) ring, presents a unique case within heterocyclic chemistry. The positional arrangement of these halogens is expected to impart distinct reactivity patterns. In electrophilic aromatic substitution reactions, which are generally difficult for the electron-deficient quinoline nucleus, substitution would be predicted to occur on the benzene ring, with the positions directed by the existing fluorine atoms. libretexts.orgmsu.edu Conversely, nucleophilic substitution reactions are more likely to occur at the halogenated positions of the pyridine ring (C-3 and C-4), which are activated by the electron-withdrawing nitrogen atom. nih.gov

The different reactivities of the C-Br and C-F bonds are also a key feature. Generally, carbon-bromine bonds are more reactive than carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, suggesting that selective functionalization at the 3- and 4-positions should be achievable. researchgate.net The presence of two adjacent fluorine atoms at the 7- and 8-positions is also noteworthy, as this can influence the planarity and electronic distribution of the benzene portion of the molecule. While specific experimental data for this compound is not widely available in the literature, its structure suggests it would be a valuable building block for the synthesis of highly substituted and potentially biologically active quinoline derivatives.

Properties

CAS No. |

1209239-27-9 |

|---|---|

Molecular Formula |

C9H3Br2F2N |

Molecular Weight |

322.935 |

IUPAC Name |

3,4-dibromo-7,8-difluoroquinoline |

InChI |

InChI=1S/C9H3Br2F2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H |

InChI Key |

IKOLBQIJCNGWNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Br)Br)F)F |

Synonyms |

3,4-Dibromo-7,8-difluoroquinoline |

Origin of Product |

United States |

Synthetic Strategies for 3,4 Dibromo 7,8 Difluoroquinoline and Analogous Systems

Foundational Quinoline (B57606) Ring Construction with Halogen Introduction

The construction of the halogenated quinoline ring system can be approached through two primary strategies: building the ring system with the halogens already incorporated into the precursors (de novo synthesis) or by functionalizing a pre-existing quinoline scaffold.

De Novo Synthetic Routes to Halogenated Quinoline Scaffolds

De novo synthesis offers the advantage of installing substituents at specific positions by choosing appropriately functionalized starting materials. Classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions can be adapted to produce halogenated quinolines. For the synthesis of a 7,8-difluoroquinoline (B123522) core, a plausible starting material would be 2,3-difluoroaniline.

One effective de novo approach for generating a substituted quinoline ring is the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-haloquinolines in a single step from readily available starting materials. nih.gov The reaction proceeds via a 6-endo-dig cyclization promoted by an electrophilic halogen source such as iodine monochloride (ICl), molecular iodine (I₂), or molecular bromine (Br₂). nih.gov While this method is well-suited for introducing a halogen at the C3 position, the incorporation of substituents at C4 would depend on the nature of the alkyne precursor.

Functionalization of Pre-formed Quinoline Rings through Electrophilic and Nucleophilic Pathways

Once the quinoline nucleus is formed, halogenation can be achieved through electrophilic aromatic substitution or nucleophilic pathways. The electronic nature of the quinoline ring dictates the regioselectivity of these reactions. The pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution, primarily at the C5 and C8 positions. lab-chemicals.com

The presence of the two fluorine atoms at C7 and C8 significantly influences the reactivity of the quinoline ring. These electron-withdrawing groups further deactivate the benzene portion of the molecule towards electrophilic attack, making functionalization of the pyridine ring more favorable.

Regioselective Halogenation Methodologies for Dibromo-difluoroquinolines

Achieving the specific 3,4-dibromo substitution pattern on the 7,8-difluoroquinoline core requires careful consideration of regioselective halogenation methods. The introduction of the first bromine atom can influence the position of the second, and the electronic effects of the fluorine substituents play a crucial role.

Bromination Protocols at C3 and C4 Positions

The direct introduction of bromine at the C3 and C4 positions of a pre-formed quinoline is challenging due to the competing reactivity of other positions. However, specific strategies can be employed to achieve the desired substitution.

A plausible synthetic route to 3,4-dibromo-7,8-difluoroquinoline could commence with the synthesis of 3-bromo-7,8-difluoroquinoline (B2751842). A known method for the synthesis of this intermediate involves the reaction of 7,8-difluoroquinoline with N-bromosuccinimide (NBS) in acetic acid at elevated temperatures. bldpharm.com

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| 7,8-difluoroquinoline | N-bromosuccinimide (1.2 equiv) | Acetic acid | 110 °C | 12 h | 3-bromo-7,8-difluoroquinoline | Not specified | bldpharm.com |

With 3-bromo-7,8-difluoroquinoline in hand, the subsequent introduction of a bromine atom at the C4 position is the key challenge. Direct electrophilic bromination of 3-bromo-7,8-difluoroquinoline may not be regioselective for the C4 position. A more controlled approach would involve the conversion of a 4-quinolone (quinolin-4-one) derivative. For instance, the synthesis could proceed via a 7,8-difluoro-4-hydroxyquinolin-2(1H)-one, which can be converted to a 4-chloro or 4-bromo derivative. This 4-halo-7,8-difluoroquinoline could then be subjected to C3 bromination.

Another potential route involves a Sandmeyer-type reaction. If a 3-amino-4-bromo-7,8-difluoroquinoline intermediate could be synthesized, diazotization followed by treatment with a bromide source could potentially yield the desired 3,4-dibromo product. However, the synthesis of the requisite amino-bromo precursor is not trivial.

Transition metal catalysis can offer enhanced regioselectivity and milder reaction conditions for C-H functionalization, including bromination. While much of the research on metal-catalyzed halogenation of quinolines has focused on the C5 and C8 positions, these methods highlight the potential for directing bromination to specific sites. For instance, copper and palladium catalysts have been employed for the C-H halogenation of quinoline derivatives. These methods often utilize directing groups to achieve high regioselectivity. The development of a suitable directing group strategy could potentially enable the selective bromination of the C4 position.

Metal-free bromination reagents are widely used for the halogenation of heterocyclic compounds. These reagents offer practical advantages in terms of cost, availability, and ease of handling.

N-bromosuccinimide (NBS): As mentioned, NBS is effective for the C3-bromination of 7,8-difluoroquinoline. bldpharm.com NBS can also be used for the bromination of tetrahydroquinolines, followed by aromatization to yield brominated quinolines. researchgate.net This method can lead to polybrominated products, and the regioselectivity is dependent on the substrate and reaction conditions. researchgate.net

Tribromoisocyanuric acid (TBCA): TBCA is a powerful and efficient brominating agent. It has been used for the regioselective C5-halogenation of 8-substituted quinolines under metal-free conditions. While this demonstrates its utility in quinoline chemistry, its application for C3 and C4 bromination would require further investigation.

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable and efficient source of electrophilic bromine. It has been employed in various bromination reactions of aromatic and heterocyclic systems. Its reactivity towards the 7,8-difluoroquinoline scaffold, particularly for C4 bromination, would need to be experimentally determined.

The table below summarizes various metal-free bromination reagents and their reported applications in the context of quinoline chemistry.

| Reagent | Substrate | Position(s) Brominated | Conditions | Reference |

| N-bromosuccinimide (NBS) | 7,8-difluoroquinoline | C3 | Acetic acid, 110 °C | bldpharm.com |

| N-bromosuccinimide (NBS) | Tetrahydroquinolines | Multiple (e.g., C3, C6, C8) | Oxidative aromatization | researchgate.net |

| Tribromoisocyanuric acid (TBCA) | 8-substituted quinolines | C5 | Acetonitrile, room temp. | Not explicitly found for quinoline |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | General aromatic compounds | Various | Various | Not explicitly found for quinoline |

Radical-Mediated Bromination Strategies for Quinoline Systems

Radical-mediated bromination provides a powerful tool for the functionalization of quinoline systems. These reactions often utilize N-Bromosuccinimide (NBS) as a source of bromine radicals, which can be generated through thermal or photochemical initiation. thieme-connect.de While radical halogenation can sometimes lack selectivity, its utility in functionalizing otherwise unreactive positions makes it a valuable strategy. youtube.com

One notable application involves the simultaneous dehydrogenation and bromination of tetrahydroquinolines. In this approach, NBS serves a dual role: it acts as an electrophilic reagent for bromination and as an oxidant to achieve the aromatization of the tetrahydroquinoline ring via a radical pathway. rsc.orgrsc.org This one-pot method allows for the synthesis of polybromoquinolines under mild conditions. rsc.org For instance, the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with NBS in the presence of a radical initiator like AIBN can lead to the formation of 4,6,8-tribromoquinoline. rsc.org The mechanism is proposed to involve both electrophilic bromination and radical dehydrogenation sequences occurring in a single pot. rsc.orgrsc.org

Bromoquinolines are highly valuable intermediates in organic synthesis as they serve as precursors for a wide array of multifunctional heterocyclic compounds through cross-coupling reactions. rsc.orgnih.gov

Butyllithium-Mediated Bromine Introduction (e.g., at C3)

The introduction of bromine at specific positions of the quinoline ring can be effectively achieved through lithium-halogen exchange reactions. This method typically involves the reaction of a bromo-substituted precursor with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), to generate a lithiated intermediate. nih.gov This highly reactive species can then be quenched with an electrophilic bromine source to introduce a bromine atom at the desired position.

This strategy is particularly useful for creating aryl sulfonamides, where the bromine-lithium exchange is a key step. nih.gov The precise amount of t-BuLi required for an efficient exchange is crucial and can be determined for each specific aryl bromide substrate. nih.gov This control allows for the regioselective introduction of functionalities. While direct C3 bromination via this method on an unsubstituted quinoline is challenging due to the directing effects of the nitrogen atom, it becomes a viable strategy for appropriately substituted quinoline precursors where a bromine atom is already present at a different position, enabling the generation of a lithiated species at a specific carbon.

Fluorination Protocols at C7 and C8 Positions

Incorporating fluorine atoms at the C7 and C8 positions of the quinoline core requires specialized fluorination techniques, as the electronic properties of the heterocyclic ring influence the regioselectivity of the reaction.

Direct Fluorination Methods for Quinoline Derivatives

Direct C–H fluorination is an efficient way to form aromatic C–F bonds without the need for pre-functionalized substrates. nih.gov However, the high barrier to C–F bond formation and the challenge of controlling regioselectivity make this a difficult transformation. nih.gov

For quinoline derivatives, direct fluorination can be achieved under acidic conditions, proceeding through an electrophilic substitution mechanism. researchgate.net Another approach involves the use of elemental fluorine, which can achieve selective fluorination. For example, mixtures of elemental fluorine and iodine can generate intermediates that act as sources of both iodonium (B1229267) and fluoride (B91410) ions, leading to the selective formation of 2-fluoro-derivatives of quinoline. rsc.org

Recent advancements have introduced a novel concept for nucleophilic C–H fluorination that avoids the formation of unstable Meisenheimer intermediates. nih.gov This method utilizes a chain process involving an asynchronous concerted transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺), enabling the first successful nucleophilic oxidative fluorination of quinolines. nih.gov

| Method | Reagent(s) | Position(s) Fluorinated | Key Feature |

| Electrophilic Fluorination | Various (in acidic media) | Varies | Proceeds via electrophilic substitution. researchgate.net |

| Elemental Fluorination | F₂ / I₂ | C2 | In situ generation of fluorinating agent. rsc.org |

| Concerted Nucleophilic Fluorination | Selectfluor / Photosensitizer | C4 | Radical chain mechanism avoids Meisenheimer complex. nih.gov |

Fluorine Introduction via Cyclization Reactions or Halogen Exchange

Indirect methods, such as intramolecular cyclization and halogen exchange, offer alternative routes to fluorinated quinolines.

Cyclization Reactions: Ring-fluorinated quinolines can be synthesized through the intramolecular cyclization of specifically designed precursors. One such method involves the reaction of β,β-difluoro-o-isocyanostyrenes with organometallic reagents like organomagnesiums or organolithiums. nih.gov This generates a carbanion on the isocyano carbon, which then undergoes cyclization by substituting one of the vinylic fluorine atoms to yield 3-fluoroquinolines. nih.gov

Halogen Exchange (Halex) Process: The Halex reaction is a widely used industrial method for synthesizing fluoroaromatic compounds. nih.gov It involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride. nih.gov This process generally requires the presence of electron-withdrawing groups on the aromatic ring to activate the substrate for nucleophilic attack. For quinoline systems, a chloro- or bromo-substituted precursor at the C7 and/or C8 position could potentially be converted to the corresponding fluoro-derivative using a fluoride salt like potassium fluoride under appropriate conditions. nih.gov

Orthogonal Halogenation Strategies for Diverse Polyhalogenated Systems

The synthesis of complex polyhalogenated molecules like this compound often requires orthogonal strategies that allow for the selective and sequential introduction of different halogens. This is achieved by using precursor functionalities with distinct reactivities. d-nb.info

Aryl germanes, for example, exhibit privileged stability under harsh fluorination conditions but show superior reactivity in electrophilic iodinations and brominations, outcompeting other precursors like silanes or boronic esters. d-nb.info This differential reactivity allows for a multi-step halogenation sequence. For instance, a molecule containing both an aryl germane (B1219785) and an aryl boronic ester could first undergo fluorination at the boronic ester site, leaving the germane untouched. Subsequently, the aryl germane could be subjected to bromination using a reagent like NBS. d-nb.info This strategy enables the construction of multiply halogenated scaffolds with precise control over the position of each halogen. d-nb.info Halogenation introduces a chemically reactive and orthogonal moiety, which is invaluable for building complex molecules. nih.gov

| Precursor | Halogenation Reactivity | Stability | Orthogonal Partner(s) |

| Aryl Germane | High (I, Br) | High (stable to fluorination) | Boronic Esters, Silanes d-nb.info |

| Aryl Boronic Ester | High (F, Cl, Br, I) | Moderate | Germanes, Silanes d-nb.info |

| Aryl Silane | Lower than Germanes/Boronic Esters | High | Germanes, Boronic Esters d-nb.info |

Remote C–H Halogenation Strategies in Quinoline Derivatives

Remote C–H functionalization allows for the introduction of atoms at positions that are electronically and sterically disfavored. nih.gov For quinoline derivatives, this is a powerful technique to achieve halogenation at specific sites on the carbocyclic ring, such as C5 and C7. researchgate.netrsc.orgresearchgate.net

An operationally simple, metal-free protocol has been developed for the remote C–H halogenation of 8-substituted quinolines. rsc.orgresearchgate.net This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature. rsc.orgresearchgate.net By employing various directing groups at the 8-position (e.g., amides, ureas, alkoxy groups), halogenation can be directed exclusively to the C5-position in good to excellent yields with complete regioselectivity. rsc.orgresearchgate.net While this specific protocol prioritizes the C5 position, the principle of using directing groups to control the site of halogenation is a key strategy. More advanced catalytic systems, such as those using copper, can enable formal C–H functionalization at the C7 position through a traceless directing group strategy. nih.gov Metal-catalyzed approaches have also been developed for regioselective C–H functionalization at the 8-position of quinoline N-oxides. acs.org

Multi-Component and Convergent Synthetic Pathways towards Polyhalogenated Quinolines

Multi-component reactions (MCRs) and convergent syntheses are powerful tools in modern organic chemistry, offering the advantage of building complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org These approaches are noted for their high atom economy, reduced reaction times, and the ability to generate structural diversity. rsc.orgmdpi.com Several classic and contemporary MCRs, including the Povarov, Friedländer, and Doebner-von Miller reactions, have been adapted for the synthesis of various quinoline scaffolds. rsc.orgmdpi.com

Convergent strategies, in contrast to linear syntheses, involve the separate preparation of key fragments of the target molecule, which are then combined in the final stages. A direct two-component convergent synthesis of quinolines, for example, can be achieved from α,β-unsaturated ketones and o-aminophenylboronic acid derivatives. nih.gov This method proceeds under basic conditions, offering a regiocomplementary alternative to traditional acid-catalyzed syntheses. nih.gov Such convergent approaches are particularly valuable for creating substituted quinolines by utilizing pre-functionalized starting materials. nih.govresearchgate.net

Table 1: Overview of Selected Multi-Component Reactions for Quinoline Synthesis

| Reaction Name | Starting Materials | Key Features |

|---|---|---|

| Friedländer Synthesis | 2-aminoaryl aldehydes or ketones + compounds with a reactive α-methylene group | One of the most versatile methods for polysubstituted quinolines. mdpi.comresearchgate.net |

| Povarov Reaction | Aryl aldehydes + activated alkenes | An effective method for constructing 2-arylquinolines. mdpi.com |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compounds | A classic method, though often requiring harsh reaction conditions. mdpi.com |

| Combes Synthesis | Anilines + β-diketones | Involves acid-catalyzed cyclization to form the quinoline ring. nih.gov |

A highly effective and modular strategy for the synthesis of polysubstituted aromatic compounds, including polyhalogenated quinolines, involves the iterative application of halogenation and metal-catalyzed cross-coupling reactions. wuxiapptec.com This stepwise approach allows for the precise installation of various substituents at specific positions on the quinoline core. The success of this strategy is highly dependent on the ability to control the regioselectivity of each halogenation step, which can be challenging on complex substrates with multiple activating or deactivating groups. wuxiapptec.com

The process typically begins with a monohalogenated quinoline intermediate. This intermediate can then undergo a cross-coupling reaction (e.g., Suzuki, Stille) to introduce a new functional group. The resulting product is then subjected to a second halogenation reaction at a different position, followed by another cross-coupling, and so on. wuxiapptec.com This cycle of halogenation and coupling provides a powerful method for building highly functionalized target molecules that may be inaccessible through other routes. wuxiapptec.com For instance, the synthesis of a dibromo precursor is often a key step for subsequent modular synthesis via Suzuki-type coupling reactions. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the construction of complex systems like dihalo-difluoroquinolines, one-pot methodologies that combine cyclization and functionalization are highly desirable.

An example of an analogous one-pot approach is the synthesis of quinolines from o-aminothiophenol and 1,3-ynones. nih.gov This process involves a sequence of Michael addition, cyclization, and a final iodine-mediated desulfurative step to yield the quinoline product under mild conditions. nih.gov Similarly, cascade reactions, such as the silver-catalyzed intramolecular aminofluorination of alkynes, have been developed for the one-pot synthesis of other fluorinated nitrogen heterocycles like 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. figshare.com Cobalt-catalyzed C-H activation and cyclization of anilines represents another advanced one-pot strategy for accessing quinoline skeletons. mdpi.com These examples highlight the potential for developing a one-pot protocol for this compound where fluorinated anilines could undergo cyclization followed by a one-pot double bromination.

Quinoline N-oxides are versatile synthetic intermediates that facilitate the functionalization of the quinoline ring. researchgate.net The N-oxide group activates the heterocyclic ring, particularly at the C2 and C8 positions, towards nucleophilic attack and other transformations. researchgate.net This property makes them powerful precursors for introducing substituents, including halogens, onto the quinoline scaffold under mild conditions. researchgate.netnih.gov

The transformation of quinoline N-oxides can be achieved under metal-free or metal-catalyzed conditions to introduce a wide range of functional groups such as aryl, alkyl, amino, and sulfonyl groups. researchgate.netorganic-chemistry.org For instance, the reaction of quinoline N-oxides with arylzinc reagents in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) affords 2-arylquinolines. researchgate.net This reactivity can be harnessed to prepare halogenated quinoline derivatives by first synthesizing a difluoroquinoline N-oxide, which could then be subjected to halogenation or other functionalization reactions at the activated positions before subsequent chemical manipulations.

Advanced Methodologies for Purification and Isolation in Polyhalogenated Compound Synthesis

The purification and isolation of polyhalogenated compounds from complex reaction mixtures represent a critical step in their synthesis. The presence of regioisomers, starting materials, and by-products, which often have similar physical properties to the target compound, necessitates the use of robust and efficient purification techniques.

Standard methods such as crystallization, distillation, and liquid-liquid extraction form the foundation of purification. libretexts.orgwikipedia.org Crystallization is particularly effective for obtaining highly pure solid compounds, provided a suitable solvent system can be identified that solubilizes the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities behind in the solution. emu.edu.trijddr.in

For more challenging separations, particularly for structurally similar isomers common in polyhalogenated synthesis, chromatography is the most powerful technique. emu.edu.tr

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel or alumina) while being eluted with a liquid mobile phase. emu.edu.tr It is highly effective for isolating products on both small and large scales.

Reverse-Phase Chromatography: In this variation, a nonpolar stationary phase is used with a polar mobile phase, which is particularly useful for purifying nonpolar compounds that are not well-retained on traditional normal-phase columns. libretexts.org

In cases where standard chromatography is impractical due to very similar polarities of the components, other advanced techniques can be employed. reddit.com These include bulb-to-bulb distillation under high vacuum for thermally stable, volatile compounds, or leveraging subtle differences in the pKa values of compounds to facilitate separation through acid-base extractions. reddit.com

Table 2: Common Purification Techniques for Polyhalogenated Compounds

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Recrystallization | Difference in solubility between the compound and impurities in a solvent at different temperatures. emu.edu.tr | Final purification of solid, crystalline products. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. emu.edu.tr | Routine purification of reaction mixtures; separation of isomers. |

| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on solubility. libretexts.orgwikipedia.org | Initial workup to remove water-soluble or acid/base-soluble impurities. |

| Distillation / Sublimation | Differences in boiling points (distillation) or the ability to pass from solid to gas phase (sublimation). libretexts.org | Purification of volatile or sublimable solids. |

Reactivity and Derivatization Chemistry of 3,4 Dibromo 7,8 Difluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline (B57606) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as those in polyhalogenated quinolines. The presence of electron-withdrawing halogen atoms and the nitrogen atom in the quinoline ring system facilitates the attack of nucleophiles.

Selective Displacement of Bromine and Fluorine Substituents (e.g., with ammonia)

In polyhalogenated systems, the regioselectivity of SNAr reactions is a critical aspect. Generally, the position of nucleophilic attack is influenced by the nature of the leaving group and the electronic activation of the different positions on the aromatic ring. In the case of 3,4-Dibromo-7,8-difluoroquinoline, there is a competition between the displacement of bromide and fluoride (B91410) ions.

While fluorine is typically a better leaving group than bromine in SNAr reactions due to the higher electronegativity which stabilizes the intermediate Meisenheimer complex, the position of the halogen also plays a crucial role. For instance, in reactions of polyfluorinated 2-chloroquinolines with ammonia (B1221849), substitution of both chlorine and fluorine has been observed, with the outcome depending on the specific substitution pattern and reaction conditions. researchgate.netresearchgate.net For 2-chloro-6,8-difluoroquinoline, a switch in regioselectivity is observed when changing the reaction medium from liquid to aqueous ammonia. researchgate.net

In the context of this compound, it is anticipated that nucleophilic attack by ammonia would preferentially occur at the positions most activated by the quinoline nitrogen and the fluorine substituents. The C-4 position is highly activated by the adjacent nitrogen atom. Therefore, the displacement of the bromine atom at C-4 is a likely outcome. The relative reactivity of the C-3 bromine and the C-7 and C-8 fluorines would depend on a subtle interplay of electronic and steric factors.

Table 1: Predicted Regioselectivity of SNAr with Ammonia

| Position | Halogen | Predicted Reactivity | Rationale |

| 4 | Br | High | Activation by adjacent ring nitrogen. |

| 3 | Br | Moderate | Less activated than C-4. |

| 7 | F | Moderate to Low | Activation by the benzene (B151609) ring, but potentially less than the pyridine (B92270) ring positions. |

| 8 | F | Moderate to Low | Activation by the benzene ring, but potentially less than the pyridine ring positions. |

Influence of Electronic and Steric Factors on SNAr Regioselectivity and Kinetics

The regioselectivity and kinetics of SNAr reactions on this compound are governed by several factors:

Electronic Effects: The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen atom polarizes the C-Halogen bonds, making the carbon atoms more electrophilic. The stability of the negatively charged Meisenheimer intermediate, which is formed during the reaction, is a key determinant of the reaction rate. Electron-withdrawing groups, especially at positions ortho and para to the leaving group, stabilize this intermediate. wuxiapptec.comwuxiapptec.com

Steric Factors: The accessibility of the reaction center to the incoming nucleophile can influence the regioselectivity. Steric hindrance around a potential reaction site can slow down or prevent nucleophilic attack. In this compound, the steric environment around each halogen substituent is different, which can lead to selective reactions.

Leaving Group Ability: In SNAr reactions, the rate of reaction is often dependent on the ability of the leaving group to depart. The typical order of leaving group ability for halogens in SNAr is F > Cl > Br > I, which is the reverse of the order in SN1 and SN2 reactions. This is because the C-F bond is the most polarized, making the carbon atom more susceptible to nucleophilic attack, and the bond-breaking step is not the rate-determining step.

Computational studies on other halogenated pyrimidines and quinolines have shown that the energy barrier for the formation of the Meisenheimer complex is a good predictor of regioselectivity. wuxiapptec.comwuxiapptec.com Similar theoretical calculations for this compound would be invaluable in predicting its precise reactivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of halogenated heterocycles.

Palladium-Catalyzed Reactions for Functionalization of Halogenated Quinolines

A variety of palladium-catalyzed cross-coupling reactions can be envisaged for the derivatization of this compound. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions that could be applied to this compound:

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reagent | Product Type |

| Suzuki Coupling | Organoboron compounds | Aryl or vinyl substituted quinolines |

| Stille Coupling | Organotin compounds | Aryl, vinyl, or alkyl substituted quinolines |

| Heck Coupling | Alkenes | Alkenyl substituted quinolines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl substituted quinolines |

| Negishi Coupling | Organozinc compounds | Alkyl, aryl, or vinyl substituted quinolines |

| Kumada Coupling | Grignard reagents | Alkyl or aryl substituted quinolines |

| Hiyama Coupling | Organosilicon compounds | Aryl, vinyl, or alkyl substituted quinolines |

Chemo- and Regioselective Functionalization of Polyhalogenated Quinolines

The presence of multiple halogen atoms in this compound offers the opportunity for selective, stepwise functionalization. The higher reactivity of the C-Br bonds compared to the C-F bonds in palladium-catalyzed cross-coupling reactions would allow for the selective derivatization of the 3- and 4-positions.

Furthermore, the two bromine atoms at C-3 and C-4 may also exhibit different reactivities due to their distinct electronic and steric environments. The C-4 position is generally more reactive in cross-coupling reactions due to the influence of the adjacent nitrogen atom. By carefully choosing the catalyst, ligands, and reaction conditions, it should be possible to achieve selective mono- or di-functionalization at the bromine-bearing positions.

Emerging Cross-Coupling Strategies for Dibromo-difluoroquinoline Derivatives

Recent advances in catalysis have led to the development of new cross-coupling strategies that could be applicable to challenging substrates like this compound. These include:

Ligand-controlled regioselectivity: The use of specifically designed phosphine (B1218219) ligands can control the regioselectivity of cross-coupling reactions on polyhalogenated substrates.

Dual-catalysis systems: Combining two different catalytic cycles can enable novel transformations that are not possible with a single catalyst.

C-H activation/functionalization: While the focus here is on C-Halogen bond functionalization, subsequent C-H activation reactions on the derivatized quinoline core could provide access to even more complex structures.

These emerging methods hold the potential to unlock new avenues for the derivatization of this compound and related polyhalogenated heterocycles, leading to the synthesis of novel compounds with potentially interesting biological or material properties.

Electrophilic Aromatic Substitution on the Quinoline Nucleus (e.g., Nitration of Brominated Quinolines)

Electrophilic aromatic substitution (EAS) on the quinoline ring is a well-established method for introducing further functionalization. The regiochemical outcome of such reactions is dictated by the electronic nature and position of the existing substituents. In the case of this compound, the two bromine atoms at the 3- and 4-positions and the two fluorine atoms at the 7- and 8-positions would significantly influence the course of any EAS reaction, such as nitration.

The pyridine ring of the quinoline nucleus is generally deactivated towards electrophilic attack compared to the benzene ring. The existing halogen substituents (bromo and fluoro) are deactivating groups due to their inductive electron-withdrawing effects, further reducing the reactivity of the entire aromatic system. However, they are also ortho-, para-directing.

For nitration, a common EAS reaction, a mixture of nitric and sulfuric acid is typically employed. The directing effects of the halogens would likely steer the incoming nitro group to the available positions on the carbocyclic ring. Specifically, the fluorine atoms at C7 and C8 would direct an incoming electrophile to the C5 and C6 positions. The bromine atoms on the pyridine ring would have a lesser influence on the carbocyclic ring. Therefore, nitration of this compound, if successful, would be expected to yield a mixture of 3,4-Dibromo-7,8-difluoro-5-nitroquinoline and 3,4-Dibromo-7,8-difluoro-6-nitroquinoline. The precise ratio of these products would depend on the subtle interplay of steric and electronic factors, which can only be determined experimentally.

Redox Chemistry of Halogenated Quinoline Systems (e.g., Reduction of Carbon-Halogen Bonds)

The redox chemistry of halogenated quinolines offers pathways for both defunctionalization and the introduction of new functionalities. The carbon-halogen bonds in this compound are potential sites for reduction.

The reduction of carbon-halogen bonds is a common transformation, often achieved through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with reducing agents like zinc or tin in acidic media. The relative reactivity of the C-Br and C-F bonds would be a key factor. Generally, C-Br bonds are more readily reduced than C-F bonds. Therefore, it is plausible that selective reduction of the C-Br bonds at the 3- and 4-positions could be achieved, yielding 7,8-difluoroquinoline (B123522). Complete reduction of all halogen substituents would likely require more forcing conditions.

Conversely, the quinoline nitrogen can be oxidized to an N-oxide. This transformation can alter the electronic properties of the ring system, potentially facilitating certain substitution reactions.

Functional Group Interconversions and Post-Synthetic Modification

The bromo and fluoro substituents on the quinoline core of this compound are handles for a variety of functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The bromine atoms at the 3- and 4-positions are particularly well-suited for cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of carbon-based substituents (alkyl, aryl, vinyl, alkynyl), dramatically increasing the molecular complexity and providing access to novel derivatives.

The fluorine atoms, especially in an electron-deficient ring system, can also participate in SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiols). The high electronegativity of fluorine activates the ring towards nucleophilic attack. It is conceivable that one or both fluorine atoms could be displaced under suitable conditions, providing another avenue for derivatization.

Characterization Methodologies for Structural and Electronic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Positional Assignment and Spin-Spin Coupling Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial arrangement of atoms within 3,4-Dibromo-7,8-difluoroquinoline can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing signals only for the two protons on the quinoline (B57606) ring system at positions 2, 5, and 6. The proton at the 2-position would likely appear as a singlet, while the protons at positions 5 and 6 would exhibit coupling to each other and to the fluorine atoms, resulting in more complex multiplet patterns. For instance, in the related compound 4-chloro-3-(4-chlorophenyl)-6,8-difluoroquinoline, the proton signals for the difluorinated ring appear as multiplets in the aromatic region. wiley-vch.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected. The carbon atoms bonded to bromine (C3 and C4) and fluorine (C7 and C8) will show characteristic chemical shifts and coupling constants (JC-F). In similar fluorinated quinolines, carbon atoms directly attached to fluorine exhibit large coupling constants, which are invaluable for unambiguous signal assignment. scispace.com For example, in 8-bromo-6-fluoro-2-methylquinoline, the carbon attached to fluorine (C6) shows a large coupling constant of 248.9 Hz. scispace.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show two distinct signals for the fluorine atoms at positions 7 and 8. The chemical shifts and the coupling between these two fluorine atoms (JF-F), as well as couplings to adjacent protons (JH-F), would provide definitive evidence for their positions. In a similar compound, 4,7-dichloro-5,8-difluoroquinoline, the fluorine atoms at positions 5 and 8 show a doublet of doublets and a doublet respectively, with a fluorine-fluorine coupling constant of 20.3 Hz. dur.ac.uk

Table 1: Predicted NMR Data for this compound Note: This table is predictive and based on data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-2 | ~8.8 - 9.0 | s | - |

| ¹H | H-5 | ~7.5 - 7.7 | dd | JH5-H6, JH5-F7 |

| ¹H | H-6 | ~7.3 - 7.5 | t | JH6-H5, JH6-F7 |

| ¹³C | C-2 | ~150 | s | - |

| ¹³C | C-3 | ~120 | s | - |

| ¹³C | C-4 | ~135 | s | - |

| ¹³C | C-4a | ~125 | s | - |

| ¹³C | C-5 | ~128 | d | JC5-F7 |

| ¹³C | C-6 | ~115 | d | JC6-F7, JC6-F8 |

| ¹³C | C-7 | ~155 | d | JC7-F7 |

| ¹³C | C-8 | ~158 | d | JC8-F8 |

| ¹³C | C-8a | ~140 | d | JC8a-F8 |

| ¹⁹F | F-7 | ~ -110 to -130 | d | JF7-F8 |

| ¹⁹F | F-8 | ~ -120 to -140 | d | JF8-F7 |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of a compound with high accuracy. For this compound, HRMS would confirm the molecular formula C₉H₃Br₂F₂N by providing a mass measurement with a very low margin of error. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two bromine atoms (with their ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). For example, the mass spectrum of 5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde shows a characteristic isotopic pattern for two bromine atoms. google.com

Electron Ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. Expected fragmentation pathways could include the loss of bromine atoms, hydrofluoric acid (HF), or the entire heterocyclic ring system, providing further structural confirmation. For instance, the EIMS of 6,8-dibromo-4-chloro-3-(4-chlorophenyl)quinoline shows the molecular ion peak as the base peak. wiley-vch.de

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the quinoline ring system and the carbon-halogen bonds. Key expected absorptions would include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The C-F and C-Br stretching vibrations would appear in the fingerprint region (below 1300 cm⁻¹), with C-F stretches typically being strong and in the 1350-1000 cm⁻¹ range. Studies on other halogenated quinolines have established correlations between the substitution pattern and the IR spectra. acs.orgrsc.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings would be expected to give strong Raman signals. The C-Br bonds should also produce characteristic low-frequency Raman bands. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. iaea.orgacs.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While other spectroscopic methods provide strong evidence for the structure of this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its three-dimensional structure in the solid state. uhu-ciqso.es This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal of the compound is a prerequisite. If successful, the analysis would provide the exact spatial arrangement of the bromine and fluorine atoms on the quinoline core, confirming the 3,4-dibromo and 7,8-difluoro substitution pattern. It would also reveal details about the crystal packing, such as π-π stacking interactions between the quinoline rings or halogen bonding. For example, the crystal structure of 5-nitroquinolin-8-yl-3-bromobenzoate has been determined, revealing the dihedral angle between the benzene (B151609) and quinoline rings. eurjchem.com

Table 2: Expected Bond Parameters from Single Crystal X-ray Diffraction Note: This table is predictive and based on typical values for similar structures.

| Bond | Expected Bond Length (Å) |

|---|---|

| C-Br | 1.88 - 1.92 |

| C-F | 1.34 - 1.37 |

| C-N (in ring) | 1.31 - 1.37 |

| C-C (aromatic) | 1.36 - 1.42 |

Chromatographic and Spectroscopic Purity Assessment Techniques (e.g., HPLC, GC-MS)

Ensuring the purity of a chemical compound is critical for any subsequent studies. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. A sharp, symmetrical peak in the chromatogram would indicate a high degree of purity. The retention time is characteristic of the compound under specific conditions (e.g., column, mobile phase, flow rate). HPLC methods are widely used for the analysis of halogenated quinolines. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like halogenated quinolines. oup.comnih.govthieme-connect.comdiva-portal.org The GC would provide a retention time for the compound, and the coupled mass spectrometer would confirm its identity by its mass-to-charge ratio and fragmentation pattern, simultaneously assessing for any impurities.

Advanced Research Applications and Methodological Development of Halogenated Quinoline Scaffolds

Development of Novel Synthetic Building Blocks for Complex Molecule Synthesis

The polyhalogenated nature of 3,4-Dibromo-7,8-difluoroquinoline establishes it as a highly adaptable building block for the creation of complex molecules. The varied reactivity of its bromine and fluorine substituents, coupled with the distinct electronic characteristics of the quinoline (B57606) core, facilitates a range of selective chemical modifications. This allows synthetic chemists to introduce a multitude of functional groups, enabling the construction of elaborate molecular structures that are often challenging to synthesize through other means.

The bromine atoms located at the 3- and 4-positions are especially suited for palladium-catalyzed cross-coupling reactions. These transformations, which include well-known methods like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, permit the formation of new carbon-carbon and carbon-heteroatom bonds. This is a critical step in the assembly of the core structures of numerous biologically active compounds and sophisticated materials. For example, the ability to selectively and sequentially replace the bromo groups can lead to the generation of diverse libraries of quinoline derivatives for use in high-throughput screening.

While the fluorine atoms at the 7- and 8-positions are typically less reactive in cross-coupling scenarios, they are instrumental in fine-tuning the physicochemical properties of the resulting molecules. Their potent electron-withdrawing properties can alter the reactivity of the quinoline ring and any attached functional groups. Moreover, the incorporation of fluorine is a recognized strategy in medicinal chemistry for improving the metabolic stability, binding affinity, and bioavailability of potential drug candidates. ethernet.edu.et Consequently, this compound represents a valuable scaffold for designing novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

The deliberate placement of four halogen atoms on the quinoline ring system offers a platform for the innovation of new synthetic strategies. The co-existence of both bromine and fluorine allows for orthogonal chemical manipulations, where one type of halogen can be selectively targeted for reaction while the other remains unchanged. This characteristic is of significant interest for the efficient and controlled synthesis of highly substituted quinolines, which are prevalent motifs in a wide array of pharmaceuticals and functional materials.

Exploration of Halogenated Quinolines in Directed C-H Functionalization Research

The domain of C-H functionalization has become a formidable tool for the direct transformation of common C-H bonds into valuable chemical linkages, presenting a more atom- and step-economical route for molecule synthesis. mdpi.com Halogenated quinolines, including this compound, are of considerable interest within this research area. The nitrogen atom in the quinoline ring can serve as an intrinsic directing group, steering a transition metal catalyst to selectively activate and functionalize a particular C-H bond. mdpi.comnih.gov

Although the C2 and C8 positions are frequently the most accessible for functionalization due to the directing influence of the nitrogen atom, the presence of substituents can modify this regioselectivity. mdpi.comresearchgate.net In the case of this compound, the existing bromo and fluoro substituents will electronically and sterically affect the available C-H bonds, which are primarily at the C2, C5, and C6 positions. Researchers are actively investigating how the interplay between the directing group and the halogen substituents can be leveraged to attain novel and predictable site-selectivity in C-H functionalization reactions.

For instance, iridium-catalyzed borylation has proven effective for the C3-functionalization of quinolines, a process that can be succeeded by halogenation. nih.gov While the C3 position is already occupied in this compound, this technique underscores the potential for functionalizing other positions via a C-H activation/borylation/functionalization sequence. A key focus of current research is the development of new catalytic systems capable of surmounting the electronic deactivation imparted by the fluorine atoms and the steric hindrance from the bromine atoms.

The knowledge acquired from studying the C-H functionalization of this compound and similar halogenated quinolines contributes to a more profound comprehension of the fundamental tenets of C-H activation. This understanding is vital for the creation of more efficient and selective catalysts for the synthesis of complex organic molecules.

Investigation as Ligands in Organometallic Catalysis and Coordination Chemistry

The quinoline framework is a recognized ligand in the fields of organometallic catalysis and coordination chemistry, and the addition of halogen substituents can markedly alter its electronic and steric characteristics as a ligand. researchgate.net The nitrogen atom of this compound has a lone pair of electrons that can coordinate to a metal center, leading to the formation of a metal complex. The pronounced electron-withdrawing effects of the two fluorine and two bromine atoms will reduce the electron density on the nitrogen atom, thereby influencing its capacity as a donor.

This modification of the ligand's electronic properties can have a substantial effect on the reactivity and selectivity of the organometallic catalyst it forms. For example, a more electron-deficient ligand can result in a more electrophilic metal center, which may boost its catalytic activity in specific reactions. The steric congestion introduced by the bromine atoms at the 3- and 4-positions can also shape the coordination geometry around the metal center and regulate the access of substrates to the catalytic site, potentially culminating in enhanced stereoselectivity.

Scientists are currently examining the coordination behavior of this compound with a variety of transition metals to synthesize new complexes with distinctive structural and electronic features. The characterization of these complexes yields valuable information on the impact of polyhalogenation on ligand properties. Furthermore, the catalytic efficacy of these novel complexes is being assessed in a spectrum of organic transformations, with the objective of devising more efficient and selective catalysts for demanding chemical reactions.

Research into Structure-Activity Relationships (SAR) for Chemical Probes

Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry and chemical biology, offering essential understanding of how a molecule's chemical structure dictates its biological activity. researchgate.net The this compound scaffold provides an exceptional starting point for the design and synthesis of derivatives for such studies. The two bromine atoms act as practical handles for the introduction of a broad array of substituents via established cross-coupling reactions. nih.gov

Through the systematic alteration of substituents at the 3- and 4-positions, researchers can investigate the precise interactions between the molecule and its biological target. For instance, the introduction of various alkyl, aryl, or heteroaryl groups can probe hydrophobic and aromatic interactions within a binding pocket. The synthesis of amides, esters, or other functional groups can explore potential hydrogen bonding opportunities.

The table below presents a hypothetical design of this compound derivatives for an SAR study:

| Derivative | R3 Substituent | R4 Substituent | Rationale for Synthesis |

| 1 | -Br | -Br | Parent Compound |

| 2 | -Phenyl | -Br | To explore aromatic interactions at the C3 position. |

| 3 | -Br | -Phenyl | To explore aromatic interactions at the C4 position. |

| 4 | -Methyl | -Br | To investigate small hydrophobic interactions at the C3 position. |

| 5 | -Br | -CONH2 | To probe for hydrogen bond donors/acceptors at the C4 position. |

This methodical approach to synthesizing derivatives facilitates the creation of a targeted library of compounds, which can then be evaluated for their biological effects. The data obtained from these evaluations is subsequently used to construct a detailed SAR model.

The type and placement of halogen atoms can significantly influence molecular recognition and binding interactions. Halogen bonding, a non-covalent interaction where a halogen atom functions as an electrophilic center (a Lewis acid), has become recognized as a key force in molecular recognition, analogous to hydrogen bonding. The bromine atoms in this compound are potential halogen bond donors.

Researchers are investigating how the bromine and fluorine atoms of this quinoline derivative affect its binding to model protein systems. The electron-withdrawing fluorine atoms can augment the positive electrostatic potential (σ-hole) on the bromine atoms, thereby making them more potent halogen bond donors. This can result in more robust and specific interactions with electron-rich atoms, such as oxygen or nitrogen, within a protein's binding site.

The following table outlines the potential impacts of the halogens in this compound on molecular interactions:

| Halogen | Position | Potential Interaction | Influence on Binding |

| Bromine | 3, 4 | Halogen Bonding, Steric Interactions | Can impart directionality and heighten affinity through targeted interactions. |

| Fluorine | 7, 8 | Altered pKa, Dipole Moment, Hydrophobicity | Can modulate overall binding by influencing solubility, electrostatic interactions, and metabolic stability. |

A thorough understanding of these halogen effects is essential for the rational design of powerful and selective ligands for biological targets.

Theoretical and computational methodologies are increasingly vital in contemporary drug discovery and ligand design. Pharmacophore modeling is a technique employed to pinpoint the essential three-dimensional configuration of functional groups (pharmacophoric features) within a molecule that are accountable for its biological activity.

The structure of this compound can serve as a foundational template for the development of pharmacophore models. The key elements would encompass the aromatic quinoline ring, the hydrogen bond acceptor (the nitrogen atom), and the halogen bond donors (the bromine atoms). The fluorine atoms would be taken into account for their impact on the electronic properties and the hydrophobic nature of the molecule.

Once a pharmacophore model is formulated based on a collection of active compounds, it can be utilized to virtually screen extensive chemical databases to uncover new molecules that conform to the model and are thus likely to be active. This in silico screening can markedly expedite the discovery of new lead compounds.

Moreover, computational docking studies can be conducted to forecast the binding mode of this compound and its derivatives within the active site of a target protein. These investigations offer granular insights into the specific interactions that determine binding and can inform the design of novel analogues with enhanced affinity and selectivity. The amalgamation of pharmacophore modeling and molecular docking furnishes a potent computational framework for the rational design of new ligands based on the this compound scaffold.

Applications in Advanced Materials Research and Functional Dyes

Halogenated quinoline derivatives are of growing interest in the field of advanced materials and functional dyes due to their distinct photophysical properties. The introduction of halogens into the quinoline ring system can significantly influence the molecule's absorption and emission spectra, as well as its photostability. nih.gov

Research on other halogenated quinoline-malononitrile-based AIEgens (Aggregation-Induced Emission luminogens) has shown that the presence of halogens like fluorine and chlorine can lead to red-shifted absorptions and emissions in both solution and solid states. nih.gov This suggests that this compound could potentially exhibit interesting fluorescence properties. The electron-withdrawing nature of the fluorine atoms at the C7 and C8 positions, combined with the heavy atom effect of the bromine atoms at the C3 and C4 positions, may lead to enhanced intersystem crossing and potentially phosphorescence at room temperature.

The photostability of fluorescent dyes is another critical factor for their practical applications, and halogenation has been shown to enhance this property. nih.gov For instance, studies on halogenated AIEgens have demonstrated their superior resistance to photobleaching, making them excellent candidates for long-term imaging applications. nih.gov While direct experimental data for this compound is not available, the photophysical properties of related halogenated isoquinolinium derivatives have been studied, showing that the nature and position of the halogen substituents have a distinct impact on the emission quantum yield. nih.gov

| Compound Name | Solvent | Absorption Max (nm) | Emission Max (nm) | Reference |

| DQM-OH | DMSO | - | - | nih.gov |

| DQMF-OH | DMSO | Red-shifted vs DQM-OH | Red-shifted vs DQM-OH | nih.gov |

| DQMCl-OH | DMSO | Red-shifted vs DQM-OH | Red-shifted vs DQM-OH | nih.gov |

| 9-phenyl-substituted isoquinolinium derivative (4a) | CH₂Cl₂ | ~440 | 512 | nih.gov |

| 9-(p-methoxyphenyl)-substituted isoquinolinium derivative (4b) | CH₂Cl₂ | 452 | 526 | nih.gov |

This table presents data for related halogenated quinoline and isoquinoline (B145761) derivatives to illustrate the potential photophysical properties, as specific data for this compound is not currently available in published literature.

Supramolecular Assembly Driven by Halogen Bonding Interactions and Other Non-Covalent Forces

The field of supramolecular chemistry has recognized halogen bonding as a powerful tool for the construction of complex architectures. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached.

In this compound, the bromine atoms at the C3 and C4 positions are potential halogen bond donors. The electron-withdrawing fluorine atoms at C7 and C8, as well as the nitrogen atom within the quinoline ring, would enhance the electrophilic character of the C-Br bond, making the bromine atoms more potent halogen bond donors. These bromine atoms could form directional interactions with a variety of halogen bond acceptors, such as pyridines, N-oxides, and anions.

Investigation as Precursors for Novel N-Heterocycles with Potential Microbiological Research Significance

Polyhalogenated heterocycles are valuable building blocks in organic synthesis, allowing for the regioselective introduction of various functional groups through cross-coupling reactions. The bromine atoms at the C3 and C4 positions of this compound are expected to be reactive sites for transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity opens up pathways for the synthesis of a diverse library of novel N-heterocyclic compounds. researchgate.net

The quinoline scaffold itself is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial properties. nih.gov The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. By using this compound as a precursor, it is conceivable to synthesize novel quinoline derivatives with unique substitution patterns that could exhibit significant antimicrobial activity.

For instance, the introduction of 1,2,4-triazole (B32235) moieties into quinoline derivatives has been shown to result in compounds with potent antibacterial and antifungal activities. nih.gov Similarly, the synthesis of hybrid molecules combining the quinoline core with other bioactive heterocycles is a promising strategy for the development of new therapeutic agents. The selective functionalization of the C3 and C4 positions of this compound could lead to the creation of compounds with enhanced biological activity and novel modes of action. While direct microbiological studies on this specific compound are not yet reported, the broader literature on quinoline derivatives strongly supports its potential as a valuable precursor in medicinal chemistry research. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Innovations in Scalable and Sustainable Synthesis of Polyhalogenated Quinolines

The development of efficient, scalable, and environmentally benign synthetic methods is paramount for unlocking the potential of polyhalogenated quinolines. Traditional methods often suffer from limitations like harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.org Emerging research focuses on overcoming these challenges through innovative strategies.

Recent advancements highlight a shift towards greener and more efficient protocols. For instance, methods utilizing reusable solid acid catalysts like Nafion NR50 under microwave irradiation are being developed for classic reactions like the Friedländer synthesis, offering an environmentally friendly route to quinoline (B57606) cores. mdpi.com Another promising frontier is the use of electrochemistry, which provides a reagent-free method for quinoline synthesis from readily available nitro compounds under mild conditions, achieving high conversion rates and excellent atom economy. rsc.org These electrochemically assisted reactions represent a significant step towards sustainable chemical manufacturing. rsc.org Furthermore, techniques such as ultrasound-promoted synthesis and one-pot reactions are being explored to reduce reaction times and increase yields, contributing to more sustainable synthetic pathways for quinoline derivatives. eurekaselect.com The goal is to create scalable and practical syntheses, as demonstrated by the successful 800g scale synthesis of halo quinolin-2(1H)-ones, which serve as key precursors to functionalized quinolines. researchgate.net

Table 1: Comparison of Traditional vs. Innovative Quinoline Synthesis Methods

| Feature | Traditional Methods (e.g., classic Friedländer) | Innovative Methods (e.g., Electrochemical, Microwave) |

| Reagents | Often requires harsh acids/bases, stoichiometric oxidants | Reagent-free (electrochemistry) or uses reusable catalysts |

| Solvents | Often uses environmentally harmful organic solvents | Can be performed in greener solvents like ethanol (B145695) or solvent-free |

| Conditions | High temperatures, long reaction times | Mild conditions, significantly reduced reaction times |

| Sustainability | Significant waste generation, use of hazardous materials | High atom economy, reduced waste, improved safety profile |

| Scalability | Can be challenging and costly | Designed for efficiency and potential for large-scale production |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Halogenated Heterocycles

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by transforming how reactions are designed and optimized. ijsetpub.comnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even devise novel synthetic routes, thereby accelerating the discovery of complex molecules like halogenated heterocycles. ijsetpub.combeilstein-journals.org

Global models, trained on comprehensive databases like Reaxys, can predict general reaction conditions (catalysts, solvents, reagents) for a wide array of transformations. beilstein-journals.org For instance, deep learning models have been developed to sequentially predict the necessary components for a given reaction, demonstrating an ability to handle diverse and complex datasets. beilstein-journals.org Local models, on the other hand, are fine-tuned for specific reaction families to improve key metrics like yield and selectivity. beilstein-journals.org For challenging tasks like the Suzuki–Miyaura coupling of heterocyclic building blocks, ML models are being developed to predict optimal conditions, although challenges remain due to biases in literature data. acs.org This highlights the critical need for standardized, high-quality datasets for robust model training. acs.org

The integration of ML with high-throughput experimentation platforms is creating "self-driving" or autonomous chemistry labs that can rapidly explore and optimize reaction spaces with minimal human intervention. nih.govresearchgate.net This synergy between AI and automation promises to significantly reduce the time and resources required to develop synthetic routes for novel halogenated quinolines. nih.gov

Expanding the Scope of Site-Selective Functionalization in Complex Heterocycles

The ability to selectively functionalize a specific C–H bond in a complex molecule is a primary goal of modern organic synthesis. nih.gov For quinolines and related N-heterocycles, which possess multiple C–H bonds, achieving site-selectivity is a significant challenge. nih.gov While the C2 position is often readily functionalized due to electronic effects and proximity to the nitrogen atom, reactions at more distant positions have historically been difficult to control. nih.gov

Recent breakthroughs have focused on achieving regioselective functionalization at these less accessible sites. nih.gov Strategies include:

Directing Groups: Covalently attached directing groups can steer a transition-metal catalyst to a specific C–H bond. acs.org While effective, this often requires additional synthetic steps for installation and removal. acs.org

Transient Mediators and Noncovalent Interactions: To overcome the drawbacks of covalent directing groups, methods using transient mediators or leveraging noncovalent interactions are being developed to guide catalysts to remote positions. acs.org

Catalyst Control: In some systems, the catalyst itself, often influenced by steric factors, can dictate the site of reaction, as seen in certain iridium-catalyzed borylations that selectively target the C3 position. nih.gov

Automated Screening: High-throughput experimentation (HTE) platforms are being used to rapidly screen different bases, additives, and temperatures to optimize conditions for regioselective metalation and subsequent functionalization of complex heterocycles. researchgate.net

These advanced methods are expanding the synthetic toolbox, enabling chemists to selectively introduce a wide range of functional groups onto the quinoline scaffold, which is crucial for the late-stage modification of biologically active compounds. nih.gov

Elucidating Novel Reactivity Patterns for Dibromo-difluoroquinoline Systems

The specific reactivity of 3,4-Dibromo-7,8-difluoroquinoline is not extensively documented, but its structure suggests a rich and complex chemical behavior. The interplay between the electron-withdrawing fluorine atoms on the benzene (B151609) ring and the bromine atoms on the pyridine (B92270) ring creates a unique electronic landscape that can be exploited for selective transformations.

Based on the known reactivity of related halogenated heterocycles, several potential reaction pathways can be predicted:

Selective Cross-Coupling: The differential reactivity of C–Br and C–F bonds is a cornerstone of modern cross-coupling chemistry. The C–Br bonds at the C3 and C4 positions are expected to be significantly more reactive than the C–F bonds in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for sequential, site-selective introduction of aryl, alkynyl, or amino groups. The relative reactivity of the C3-Br versus the C4-Br bond could potentially be tuned by the choice of catalyst, ligands, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at C7 and C8, activated by the electron-deficient quinoline ring system, are potential sites for SNAr reactions. The order of reactivity for halogens in SNAr is typically F > Cl > Br > I, suggesting that under specific conditions, selective displacement of a fluorine atom could be achieved, particularly with potent nucleophiles. mdpi.com

Lithiation/Halogen-Metal Exchange: The bromine atoms are susceptible to halogen-metal exchange with organolithium reagents at low temperatures, which would generate nucleophilic quinoline species at the C3 or C4 position. These intermediates could then be trapped with various electrophiles, providing another route for functionalization.

Elucidating the precise reactivity patterns of this specific dibromo-difluoroquinoline system will require systematic experimental investigation, likely guided by computational studies to predict the most favorable reaction sites and transition states.

Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Chemistry

The combination of experimental research and computational modeling represents a powerful paradigm for accelerating chemical discovery. bath.ac.uknih.govacs.org This synergistic approach allows for a deeper understanding of reaction mechanisms, enabling the prediction of reactivity and the rational design of new catalysts and reactions. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, calculate activation energies, and predict the properties of transition states and intermediates. rsc.org This provides invaluable mechanistic insight that can be difficult to obtain through experiments alone. For example, DFT calculations can help predict the site-selectivity of C–H functionalization reactions or the redox properties of photocatalysts, guiding experimental efforts toward the most promising avenues. nih.govrsc.org

Conversely, experimental data is crucial for validating and refining computational models. nih.govrsc.org A powerful strategy involves generating a large conformational ensemble of a molecule computationally and then using experimental data (e.g., from spectroscopy) to filter and select the conformations that best represent the real system. nih.gov This iterative loop—where computational predictions guide experiments, and experimental results refine computational models—is becoming a cornerstone of modern chemistry. This approach is particularly valuable for complex systems like polyhalogenated heterocycles, where subtle electronic and steric effects govern reactivity. bath.ac.uk

Strategic Development of Halogenated Quinoline-based Research Tools for Mechanistic Biology Studies

Halogenated quinolines are highly valuable scaffolds for developing chemical probes and research tools to investigate biological systems. nih.gov The introduction of halogens can significantly alter a molecule's photophysical properties, lipophilicity, and binding affinity for biological targets. researchgate.netmdpi.compreprints.org